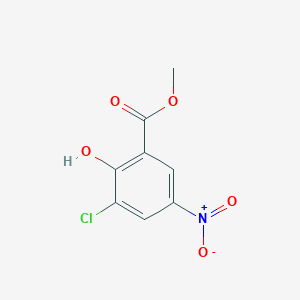
methyl 3-chloro-2-hydroxy-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a nitro group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of methyl 3-chloro-5-nitrosalicylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
methyl 3-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-5-nitrosalicylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 3-chloro-2-hydroxy-5-nitrobenzoate has several applications in scientific research:
作用机制
The mechanism of action of methyl 3-chloro-5-nitrosalicylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
相似化合物的比较
Similar Compounds
Methyl 3-nitrosalicylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloro-5-methylsalicylate: Contains a methyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
属性
分子式 |
C8H6ClNO5 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC 名称 |
methyl 3-chloro-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3 |
InChI 键 |
DCDLQSPXADOKBJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















